Carboxymefloquine-d3 Enables Wide Dynamic Range Quantification (13–2600 nM) in Dried Blood Spot LC–MS/MS Assays
In a validated LC–MS/MS method for simultaneous quantification of mefloquine enantiomers and carboxymefloquine in dried blood spots (DBS), stable isotope-labeled internal standards including Carboxymefloquine-d3 were employed to achieve a linear calibration range of 13 to 2600 nM for carboxymefloquine [1]. This dynamic range spans over two orders of magnitude (200-fold), enabling quantification of both trough concentrations in prophylactic monitoring and peak concentrations in pharmacokinetic studies without requiring sample dilution or re-analysis [1]. The method was fully validated according to FDA guidelines and successfully applied to patient DBS samples under prophylactic mefloquine treatment [1].
| Evidence Dimension | Linear calibration range for carboxymefloquine |
|---|---|
| Target Compound Data | 13–2600 nM (using Carboxymefloquine-d3 as internal standard) |
| Comparator Or Baseline | Earlier HPLC-UV methods without deuterated internal standards; typical range 50–3000 ng/mL for CMQ (approximately 130–7800 nM) |
| Quantified Difference | Lower limit of quantification improved to 13 nM (equivalent to ~5 ng/mL) with MS/MS detection and SIL-IS |
| Conditions | LC–MS/MS with CHIRALPAK ZWIX(-) chiral column; dried blood spot samples; validated per FDA guidelines |
Why This Matters
The 13 nM lower limit of quantification enables detection of clinically relevant carboxymefloquine concentrations in pharmacokinetic studies where sample volume is limited.
- [1] Geditz MC, Lindner W, Lämmerhofer M, Heinkele G, Kerb R, Ramharter M, Schwab M, Hofmann U. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Oct 1;968:32-9. PMID: 24315337. View Source
